Cas no 1396712-47-2 (2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone)

2,3-Dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone is a structurally complex small molecule featuring a dihydroindole core linked to a substituted pyrimidine-piperidine scaffold via a methanone bridge. Its design incorporates a 4-methoxyphenyl group, enhancing electronic and steric properties, which may influence binding affinity and selectivity in biological systems. This compound is of interest in medicinal chemistry due to its potential as a modulator of protein-protein interactions or enzymatic activity, particularly in kinase-related pathways. The pyrimidine and piperidine moieties contribute to its solubility and pharmacokinetic profile, while the dihydroindole group may confer rigidity, improving target engagement. Suitable for research applications in drug discovery and biochemical studies.
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone structure
1396712-47-2 structure
Product Name:2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone
CAS No:1396712-47-2
MF:C25H26N4O2
MW:414.499545574188
CID:5984500
PubChem ID:71786278
Update Time:2025-06-28

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone
    • AKOS024534430
    • indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone
    • F6174-1414
    • 1396712-47-2
    • VU0534081-1
    • 1-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole
    • Inchi: 1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-15-24(27-17-26-22)28-13-4-6-20(16-28)25(30)29-14-12-19-5-2-3-7-23(19)29/h2-3,5,7-11,15,17,20H,4,6,12-14,16H2,1H3
    • InChI Key: HUFVDDSKUABHNI-UHFFFAOYSA-N
    • SMILES: C(N1C2=C(C=CC=C2)CC1)(C1CCCN(C2=CC(C3=CC=C(OC)C=C3)=NC=N2)C1)=O

Computed Properties

  • Exact Mass: 414.20557608g/mol
  • Monoisotopic Mass: 414.20557608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 58.6Ų

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6174-1414-1mg
1-{1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole
1396712-47-2 90%+
1mg
$54.0 2023-05-20

Additional information on 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone

Comprehensive Overview of 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone (CAS No. 1396712-47-2)

The compound 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone (CAS No. 1396712-47-2) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique scaffold combines a dihydroindole moiety with a pyrimidine-piperidine hybrid, making it a promising candidate for drug discovery. Researchers are particularly intrigued by its potential applications in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern therapeutics.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. The 2,3-dihydroindol-1-yl derivative stands out due to its ability to modulate specific signaling pathways, such as those involved in inflammatory responses and cell proliferation. This aligns with current trends in addressing chronic diseases like cancer and autoimmune disorders, where targeted therapies are increasingly preferred over traditional treatments.

The pyrimidin-4-yl segment of the molecule is particularly noteworthy, as pyrimidine derivatives are known for their versatility in medicinal chemistry. Coupled with the piperidin-3-yl group, this structure enhances binding affinity to enzymatic targets, a feature highly sought after in drug design. Moreover, the 4-methoxyphenyl substituent introduces additional pharmacological benefits, such as improved metabolic stability and bioavailability, which are critical for oral drug formulations.

From a synthetic perspective, the preparation of CAS No. 1396712-47-2 involves multi-step organic transformations, including Pd-catalyzed cross-coupling and amide bond formation. These methods are well-documented in peer-reviewed literature, reflecting the compound's relevance in academic research and industrial applications. Its structural complexity also makes it a valuable reference for computational chemistry studies, where researchers explore molecular docking and quantitative structure-activity relationships (QSAR).

Given the growing emphasis on sustainable chemistry, the environmental impact of synthesizing such compounds is another area of focus. Innovations in green solvents and catalytic efficiency are being explored to minimize waste and energy consumption during production. This resonates with the broader scientific community's commitment to eco-friendly drug development, a topic frequently searched in AI-driven literature reviews.

In summary, 2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone represents a cutting-edge example of how molecular diversity can drive therapeutic innovation. Its potential in kinase modulation, GPCR targeting, and drug delivery optimization positions it as a compound of high interest for future research and development.

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